
2-Pentylnonanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentylnonanal is an organic compound that belongs to the class of aldehydes. It is characterized by a long carbon chain with a terminal aldehyde group. The molecular formula of this compound is C14H28O, and it has a molecular weight of 210.3556 g/mol . This compound is known for its distinctive odor and is often used in fragrance and flavor industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Pentylnonanal can be synthesized through various organic reactions. One common method involves the oxidation of primary alcohols. For instance, this compound can be prepared by the oxidation of 2-Pentylnonanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) .
Industrial Production Methods
In industrial settings, this compound can be produced through the hydroformylation of alkenes followed by hydrogenation. This method involves the reaction of an alkene with carbon monoxide and hydrogen in the presence of a catalyst, typically a rhodium or cobalt complex, to form an aldehyde. The resulting aldehyde is then hydrogenated to yield this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Pentylnonanal undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to the corresponding alcohol, 2-Pentylnonanol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents, organolithium compounds
Major Products Formed
Oxidation: 2-Pentylnonanoic acid
Reduction: 2-Pentylnonanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Pentylnonanal has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the fragrance and flavor industry due to its distinctive odor. .
Mécanisme D'action
The mechanism of action of 2-Pentylnonanal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which can further undergo various chemical transformations. The aldehyde group can also participate in redox reactions, influencing cellular redox states and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nonenal: Another aldehyde with a similar structure but a different carbon chain length.
2-Decenal: Similar in structure but with a longer carbon chain.
2-Undecenal: Another structurally similar aldehyde with an even longer carbon chain.
Uniqueness
2-Pentylnonanal is unique due to its specific carbon chain length and the position of the aldehyde group. This gives it distinct chemical properties and reactivity compared to other aldehydes. Its specific odor profile also makes it valuable in the fragrance industry .
Propriétés
Numéro CAS |
88015-71-8 |
|---|---|
Formule moléculaire |
C14H28O |
Poids moléculaire |
212.37 g/mol |
Nom IUPAC |
2-pentylnonanal |
InChI |
InChI=1S/C14H28O/c1-3-5-7-8-10-12-14(13-15)11-9-6-4-2/h13-14H,3-12H2,1-2H3 |
Clé InChI |
DXRZZZFLQMCCFC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(CCCCC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


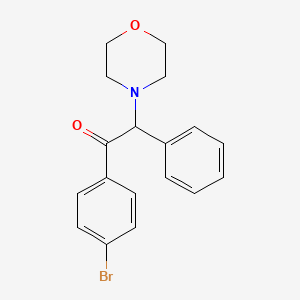
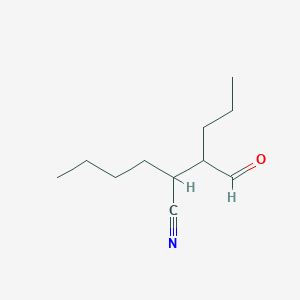



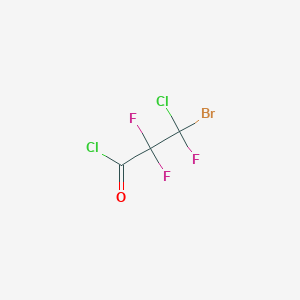
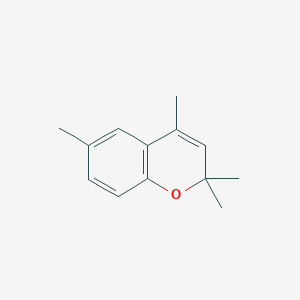

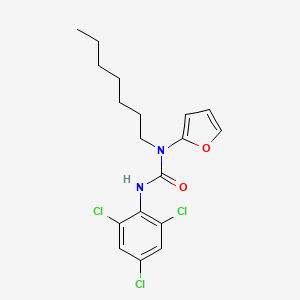


![6-Ethenylbicyclo[2.2.1]heptane-2,7-diol](/img/structure/B14399061.png)
![1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole](/img/structure/B14399078.png)
![2-Methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one](/img/structure/B14399081.png)
